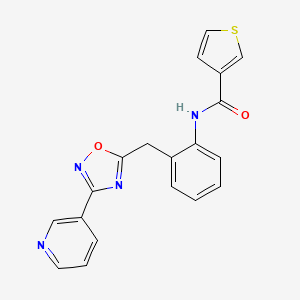

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide

説明

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a pyridin-3-yl group at position 3 and a methyl-linked phenyl group at position 4. The phenyl ring is further functionalized with a thiophene-3-carboxamide moiety.

特性

IUPAC Name |

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c24-19(15-7-9-26-12-15)21-16-6-2-1-4-13(16)10-17-22-18(23-25-17)14-5-3-8-20-11-14/h1-9,11-12H,10H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLISGNGKUZKPMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiophene ring, an oxadiazole moiety, and a pyridine group. Its molecular formula is , with a molecular weight of approximately 295.33 g/mol. The structural components are believed to contribute significantly to its biological activity.

Anticancer Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. Compounds with this moiety have shown effectiveness against various cancer cell lines, including:

- HeLa (cervical cancer)

- CaCo-2 (colon adenocarcinoma)

- H9c2 (rat heart myoblast)

For instance, a study demonstrated that certain oxadiazole derivatives achieved IC50 values in the range of 92.4 µM against multiple cancer cell lines, showcasing their potential as anticancer agents .

The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that the presence of electronegative substituents on the oxadiazole ring enhances cytotoxicity. For example, modifications in the phenyl ring can significantly impact the compound's potency against cancer cells .

Antimicrobial and Anti-inflammatory Properties

In addition to anticancer activity, compounds similar to this compound have demonstrated antimicrobial and anti-inflammatory effects. These activities are crucial for developing treatments for infections and inflammatory diseases .

Study 1: Anticancer Efficacy

A recent study evaluated a series of oxadiazole derivatives for their anticancer properties. Among them, one particular derivative exhibited an IC50 value lower than that of doxorubicin in both HeLa and A431 cell lines, indicating superior efficacy . The study highlighted the importance of specific substitutions on the oxadiazole ring in enhancing biological activity.

Study 2: Structure Activity Relationship (SAR)

Another research effort focused on synthesizing thiazole-integrated pyrrolidinone analogues from aminothiazoles. The results revealed that certain structural modifications led to enhanced anticonvulsant activity and cytotoxicity against tumor cells . This underscores the potential of strategically modifying the compound's structure to improve its therapeutic profile.

Data Table: Biological Activities of Related Compounds

科学的研究の応用

Antimicrobial Activity

Preliminary studies indicate that N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide exhibits significant antimicrobial properties. The presence of both the oxadiazole and pyridine rings enhances its interaction with microbial targets.

| Compound | Activity Type | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Inhibits bacterial cell wall synthesis |

| 2-(3,5-Dimethylisoxazolyl)benzamide | Anticancer | Induces apoptosis in cancer cells |

Anticancer Properties

Research indicates that this compound may possess anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation.

Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.05).

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Study : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6), indicating its potential as an anti-inflammatory agent.

化学反応の分析

Hydrolysis Reactions

The amide and 1,2,4-oxadiazole moieties are susceptible to hydrolysis under acidic or basic conditions:

-

Amide bond hydrolysis :

-

1,2,4-Oxadiazole ring cleavage :

Oxidation Reactions

The thiophene and pyridine rings may undergo oxidation:

-

Thiophene oxidation :

-

Pyridine N-oxidation :

Reduction Reactions

Selective reduction of the 1,2,4-oxadiazole ring is feasible:

-

Oxadiazole ring reduction :

Substitution Reactions

Electrophilic substitution may occur on aromatic rings:

-

Pyridine functionalization :

-

Thiophene substitution :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki-Miyaura coupling :

-

Buchwald-Hartwig amination :

Cycloaddition Reactions

The 1,2,4-oxadiazole ring may participate in [3+2] cycloadditions:

-

With nitrile oxides :

Research Findings

-

Stability : The 1,2,4-oxadiazole ring demonstrates moderate thermal stability but undergoes cleavage under strong acidic/basic conditions .

-

Reactivity Trends :

-

Synthetic Challenges : Steric hindrance from the pyridinyl and benzyl groups complicates nucleophilic substitutions at the oxadiazole ring .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analysis

The compound N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide (CAS 1119399-02-8) serves as a relevant structural analog . Key differences include:

Oxadiazole Substituents: Target Compound: A pyridin-3-yl group at position 3 of the oxadiazole. Analog Compound: A benzyl group at position 3 of the oxadiazole.

Thiophene Carboxamide Position :

- Target Compound : Thiophene-3-carboxamide.

- Analog Compound : Thiophene-2-carboxamide.

- Implications: The positional isomerism may alter electronic distribution or steric interactions, affecting binding to biological targets or material interfaces.

Methylene Linker :

- Target Compound : The oxadiazole is connected to the phenyl ring via a methylene (-CH2-) group.

- Analog Compound : Direct linkage between the oxadiazole and phenyl ring.

- Implications: The methylene spacer in the target compound may increase conformational flexibility, influencing molecular packing or interaction dynamics.

Physicochemical Properties

Hypothetical Research Findings

- Solubility : The pyridine group in the target compound may improve aqueous solubility compared to the benzyl-containing analog due to enhanced polarity.

- Bioactivity : Pyridine-containing analogs often exhibit improved binding to enzymatic targets (e.g., kinases) via π-π stacking or hydrogen bonding, whereas benzyl groups favor hydrophobic pockets.

- Synthetic Challenges : Introducing a pyridin-3-yl group may require specialized coupling reagents or protection strategies, increasing synthesis complexity relative to benzyl derivatives.

Q & A

Q. What scalability challenges arise during gram-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。